molecular formula C9H7ClN2OS B3302453 N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide CAS No. 916791-26-9

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide

Cat. No. B3302453
CAS RN: 916791-26-9
M. Wt: 226.68 g/mol
InChI Key: IXLHTNCUUGSHLS-UHFFFAOYSA-N
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Description

“N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fused Thiazolo[3,2-a]pyrimidinones Synthesis : N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide serves as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, utilizing its electrophilic properties (Janardhan et al., 2014).

Antimicrobial Applications

  • Anti-Microbial Study of Substituted 2-Aminobenzothiazoles : Derivatives of this compound showed significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticancer Research

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : In the context of cancer treatment, certain derivatives have been studied for their potential in inhibiting PI3Kα and mTOR, key enzymes involved in cell proliferation and survival (Stec et al., 2011).
  • Novel Anticancer Agents : Synthesis of this compound derivatives has shown promise for new anticancer agents, as explored in various studies focusing on their antitumor properties (Horishny et al., 2020).

Antibacterial Agents

  • Antibacterial Activity : Novel series containing the this compound linkage displayed broad-spectrum antibacterial activity against various bacterial strains (Bhoi et al., 2015).

Photophysical Properties

  • Photophysical Properties : Investigations into the photophysical properties of this compound and related compounds have provided insights into their potential applications in materials science (Balijapalli et al., 2017).

Future Directions

The future directions for the study of “N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide” could involve further exploration of its potential biological activities and mechanisms of action. In addition, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be conducted .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-4-9(13)12-6-1-2-7-8(3-6)14-5-11-7/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLHTNCUUGSHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671833
Record name N-(1,3-Benzothiazol-6-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916791-26-9
Record name N-(1,3-Benzothiazol-6-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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